zymosterone

Catalog No.
S656048
CAS No.
27192-37-6
M.F
C27H42O
M. Wt
382.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
zymosterone

CAS Number

27192-37-6

Product Name

zymosterone

IUPAC Name

(5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,4,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C27H42O

Molecular Weight

382.6 g/mol

InChI

InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,19-20,23-24H,6,8-17H2,1-5H3/t19-,20+,23-,24+,26+,27-/m1/s1

InChI Key

AUNLIRXIJAVBNM-ZSBATXSLSA-N

SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(=O)C4)C)C

Canonical SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(=O)C4)C)C

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C

Understanding Cholesterol Regulation

Researchers utilize zymsterone to study the enzymes and mechanisms involved in cholesterol production. By analyzing the conversion of zymsterone to cholesterol, scientists can gain insights into how cells regulate cholesterol levels. This knowledge is vital for developing therapies for conditions like hypercholesterolemia (high cholesterol) and atherosclerosis (plaque buildup in arteries). ()

Investigating Steroidogenic Pathways

Zymsterone serves as a valuable tool for investigating the pathways responsible for the synthesis of other steroid hormones like estrogen and testosterone. By studying enzymes that act on zymsterone and its derivatives, researchers can understand how these hormones are produced and regulated within the body. This information holds significant potential for developing drugs that target specific steroid hormone production for therapeutic purposes. ()

Studying Fungal Metabolism

Some fungal species are known to possess enzymes capable of converting zymsterone into ergosterol, their primary membrane sterol. Researchers can utilize zymsterone to investigate these fungal metabolic pathways. Understanding how fungi synthesize ergosterol can be crucial for developing antifungal medications that target this specific pathway, potentially leading to more effective treatments. ()

Zymosterone, chemically known as cholesta-8(9),24-dien-3-one, is a sterol compound that plays a significant role in biological systems, particularly in the context of cholesterol metabolism. It is an intermediate in the biosynthesis of zymosterol, which is crucial for various cellular processes. Zymosterone features a unique structure characterized by a double bond between carbons 8 and 9 and a ketone functional group at carbon 3. This compound is derived from the demethylation of sterols and is involved in the metabolic pathways of both humans and yeast.

Zymosterone participates in several key enzymatic reactions within the cholesterol biosynthetic pathway. One notable reaction involves its conversion into zymosterol through reduction with the cofactor nicotinamide adenine dinucleotide phosphate (NADPH) and protons (H+):

Zymosterone+NADPH+H+Zymosterol+NADP+\text{Zymosterone}+\text{NADPH}+\text{H}^+\rightarrow \text{Zymosterol}+\text{NADP}^+

This reaction is catalyzed by the enzyme 3-ketosteroid reductase, highlighting zymosterone's role as a precursor in sterol metabolism . Additionally, zymosterone can be produced from 4-alpha-carboxyzymosterol through decarboxylation reactions, further illustrating its dynamic involvement in sterol transformations .

Zymosterone exhibits various biological activities primarily related to its role in lipid metabolism. It has been identified as a metabolite in both humans and Saccharomyces cerevisiae (baker's yeast). The compound is involved in the regulation of membrane fluidity and cellular signaling pathways due to its structural similarities with cholesterol. Moreover, zymosterone's presence influences the synthesis of other sterols, which are vital for cell membrane integrity and function .

Zymosterone can be synthesized through several biochemical pathways. One common method involves the enzymatic conversion of lanosterol or cycloartenol via a series of demethylation reactions leading to the formation of various sterols, including zymosterone. Key enzymes such as sterol-4-alpha-methyl oxidase and cytochrome P450 enzymes facilitate these transformations . Additionally, synthetic organic chemistry methods can also be employed to create zymosterone through multi-step reactions involving starting materials that mimic its natural biosynthetic precursors.

Zymosterone has potential applications in various fields, including:

  • Pharmaceuticals: Due to its role in cholesterol metabolism, zymosterone may be investigated for therapeutic uses related to lipid disorders.
  • Biotechnology: In yeast fermentation processes, understanding zymosterone's metabolic role can enhance the production of biofuels and other bioproducts.
  • Nutraceuticals: Its biological activity may lead to applications in dietary supplements aimed at improving cholesterol levels.

Research has indicated that zymosterone interacts with several enzymes and metabolic pathways. For instance, studies have shown that it serves as a substrate for reductive enzymes that convert it into more biologically active sterols like zymosterol. Additionally, its interactions with other metabolites in the sterol biosynthetic pathway highlight its importance in regulating lipid homeostasis .

Zymosterone shares structural and functional similarities with several other sterols. Here are some notable compounds for comparison:

Compound NameStructure CharacteristicsUnique Features
ZymosterolCholesta-8(9),24-dien-3beta-olReduced form of zymosterone; crucial for membrane integrity.
CholesterolCholest-5-en-3beta-olMost abundant sterol; essential for cell membranes and hormone synthesis.
ErgosterolErgosta-5,7,22-trien-3beta-olPredominant sterol in fungi; involved in membrane stability.
Lanosterol24-methylcholesterolPrecursor to all steroid hormones; key intermediate in cholesterol biosynthesis.

Zymosterone's uniqueness lies in its specific double bond configuration and ketone group, which distinguishes it from other sterols while still contributing to similar biological functions within lipid metabolism .

XLogP3

7.1

Wikipedia

Zymosterol intermediate 2

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Dates

Modify: 2023-08-15

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